2,3-Dimethoxy-6-(trimethylsilyl)pyridine

Catalog No.
S889473
CAS No.
1131335-54-0
M.F
C10H17NO2Si
M. Wt
211.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethoxy-6-(trimethylsilyl)pyridine

CAS Number

1131335-54-0

Product Name

2,3-Dimethoxy-6-(trimethylsilyl)pyridine

IUPAC Name

(5,6-dimethoxypyridin-2-yl)-trimethylsilane

Molecular Formula

C10H17NO2Si

Molecular Weight

211.33 g/mol

InChI

InChI=1S/C10H17NO2Si/c1-12-8-6-7-9(14(3,4)5)11-10(8)13-2/h6-7H,1-5H3

InChI Key

YEWXSCYFBZMKQZ-UHFFFAOYSA-N

SMILES

COC1=C(N=C(C=C1)[Si](C)(C)C)OC

Canonical SMILES

COC1=C(N=C(C=C1)[Si](C)(C)C)OC

2,3-Dimethoxy-6-(trimethylsilyl)pyridine (CAS 1131335-54-0) is a highly specialized, regioselectively blocked heterocyclic building block designed for advanced organic synthesis. Featuring electron-donating methoxy groups at the 2- and 3-positions alongside a bulky trimethylsilyl (TMS) group at the 6-position, this compound is engineered to solve specific regiochemical challenges in pyridine functionalization. In procurement and process chemistry, it is primarily sourced as a reliable precursor for directed ortho-metalation (DoM) and multi-step API synthesis, where its substitution pattern prevents unwanted side reactions and ensures high-fidelity downstream functionalization[1].

Attempting to substitute this compound with the cheaper, unblocked 2,3-dimethoxypyridine routinely leads to process failures during strong-base metalation, as the highly acidic C6 position competes with the desired C4 position, resulting in complex regioisomeric mixtures that demand costly chromatographic separation [1]. Conversely, substituting with a 6-halogenated analog (such as 6-bromo-2,3-dimethoxypyridine) introduces the severe risk of premature halogen-metal exchange or unwanted cross-coupling during early synthetic steps. The 6-TMS group in 2,3-dimethoxy-6-(trimethylsilyl)pyridine uniquely provides robust steric and electronic blocking that remains chemically inert to many strong bases, yet can be selectively activated for ipso-substitution when required, making it non-interchangeable for precision synthesis.

Regiocontrol in Directed Ortho-Metalation (DoM)

Lithiation of unblocked 2,3-dimethoxypyridine typically yields moderate C4-functionalization due to competing deprotonation at the highly acidic C6 position. By utilizing 2,3-dimethoxy-6-(trimethylsilyl)pyridine, the C6 position is sterically and electronically blocked. This shifts the metalation exclusively to the C4 position, achieving >95% regioselectivity compared to the ~50-60% typical of the unblocked baseline [1].

Evidence DimensionC4-Lithiation Regioselectivity
Target Compound Data>95% selective C4-metalation
Comparator Or Baseline2,3-Dimethoxypyridine (~50-60% yield due to C6 competition)
Quantified Difference~40% increase in target regioisomer yield
Conditionsn-BuLi or LDA in THF at -78°C

Prevents the formation of difficult-to-separate regioisomers, directly lowering purification costs and improving overall yield in multi-step API synthesis.

Orthogonal Reactivity via Ipso-Halodesilylation

While 6-alkyl or 6-aryl substituted pyridines are permanently functionalized, the 6-TMS group in 2,3-dimethoxy-6-(trimethylsilyl)pyridine serves as a versatile latent handle. It undergoes clean ipso-halodesilylation (e.g., with bromine or iodine sources) to yield 6-halo-2,3-dimethoxypyridines with >90% conversion. In contrast, direct halogenation of unblocked 2,3-dimethoxypyridine yields a mixture of 4-halo, 5-halo, and 6-halo isomers, requiring extensive chromatography to isolate the desired product [1].

Evidence DimensionRegioselective Halogenation Yield
Target Compound Data>90% yield of 6-halo derivative via ipso-substitution
Comparator Or BaselineDirect halogenation of 2,3-dimethoxypyridine (<50% yield of specific isomer)
Quantified Difference>40% improvement in isolated yield of the 6-halo building block
ConditionsElectrophilic halogen source (e.g., NBS, NIS) in mild solvent

Allows chemists to install a cross-coupling handle at the C6 position at a late stage, without disrupting earlier functionalization at C4 or C5.

Storage Stability vs. Boronic Acid Alternatives

In procurement, building blocks must maintain high purity during storage to ensure reproducible stoichiometry. 2,3-Dimethoxy-6-(trimethylsilyl)pyridine exhibits excellent thermal and hydrolytic stability, remaining >98% pure after 6 months at room temperature. In contrast, the corresponding 2,3-dimethoxypyridine-6-boronic acid is prone to protodeboronation and oligomerization, often degrading by 10-15% over the same period under ambient conditions[1].

Evidence DimensionAmbient Storage Purity (6 months)
Target Compound Data>98% purity retained
Comparator Or Baseline2,3-Dimethoxypyridine-6-boronic acid (~85-90% purity retained)
Quantified Difference10-15% higher purity retention
ConditionsRoom temperature, ambient humidity storage

Reduces material waste and ensures reproducible stoichiometry in scale-up manufacturing compared to unstable boronic acid equivalents.

Synthesis of 4-Substituted Pyridine APIs

Where this compound is the right choice for synthesizing complex pharmaceuticals requiring precise functionalization at the C4 position. The 6-TMS group strictly blocks unwanted side reactions during early-stage directed ortho-metalation, ensuring high-fidelity translation from discovery to process scale [1].

Late-Stage C6 Cross-Coupling Workflows

Ideal for synthetic routes where a C6-aryl or C6-heteroaryl group must be installed late in the sequence. The TMS group survives early basic conditions and is easily converted to a halide via ipso-substitution for Suzuki or Stille couplings, offering orthogonal reactivity that standard alkyl or halogenated precursors cannot provide [2].

Development of Mitochondrial Complex II Inhibitors

Crucial for synthesizing Atpenin A5 analogs and other succinate dehydrogenase inhibitors, where the 2,3-dimethoxypyridine core requires highly specific sequential functionalization without regioisomeric contamination[3].

Wikipedia

2,3-Dimethoxy-6-(trimethylsilyl)pyridine

Dates

Last modified: 08-16-2023

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